(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde oxime
Overview
Description
(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde oxime is a chemical compound that features a pyrrolidine ring, a fluorine atom, and an oxime group attached to a nicotinaldehyde backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde oxime typically involves the following steps:
Formation of Nicotinaldehyde Derivative: The starting material, 2-fluoro-6-chloronicotinaldehyde, undergoes a nucleophilic substitution reaction with pyrrolidine to form 2-fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde.
Oxime Formation: The aldehyde group of 2-fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde oxime has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde oxime involves its interaction with specific molecular targets. The fluorine atom and the pyrrolidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological activity. The oxime group can also participate in hydrogen bonding, further influencing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Fluorinated Nicotinaldehydes: Compounds such as 2-fluoro-6-chloronicotinaldehyde are structurally similar but lack the oxime group.
Uniqueness
(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde oxime is unique due to the combination of a fluorine atom, a pyrrolidine ring, and an oxime group, which can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O/c11-10-8(7-12-15)3-4-9(13-10)14-5-1-2-6-14/h3-4,7,15H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAZDWJJXUPEHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C=C2)C=NO)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501194869 | |
Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228670-40-3 | |
Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228670-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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